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Compound of Interest

Compound Name: 2,5-Diethylpyrazine

CAS No.: 13238-84-1

Cat. No.: B083868 Get Quote

Molecular Architecture, Synthetic Pathways, and Pharmacological Relevance[1]

Executive Summary
2,5-Diethylpyrazine (CAS: 13238-84-1) is a heterocyclic aromatic organic compound

characterized by a pyrazine core substituted with ethyl groups at the para positions (2 and 5).

While widely recognized in the flavor and fragrance industry for its potent roasted/nutty

organoleptic profile, its structural motif serves as a critical scaffold in medicinal chemistry. The

pyrazine ring acts as a bioisostere for pyridine and benzene, offering unique lipophilicity (LogP

~2.[1]3) and hydrogen-bonding potential (acceptor only) that modulates the pharmacokinetic

profiles of drug candidates. This guide analyzes the molecule from a structural, synthetic, and

analytical perspective, tailored for drug development professionals.[1]

Molecular Architecture & Physicochemical
Properties[1]
Electronic Structure and Aromaticity
The pyrazine core is a

-electron aromatic system. Unlike benzene, the presence of two nitrogen atoms at positions 1
and 4 induces significant electron deficiency in the ring carbons.

Inductive Effect: The electronegative nitrogens withdraw electron density, making the ring

carbons (C2, C3, C5, C6) susceptible to nucleophilic attack, although the ethyl substituents
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at C2 and C5 donate electron density via hyperconjugation, partially mitigating this

deficiency.

Symmetry: 2,5-Diethylpyrazine possesses

symmetry (in its planar trans-conformation), rendering the C2/C5 positions equivalent and
the C3/C6 positions equivalent. This symmetry is a critical diagnostic feature in
spectroscopic analysis.[1]

Key Physicochemical Data
Property Value Context for Drug Design

Molecular Formula Low MW fragment (<200 Da).

Molecular Weight 136.19 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).[1]

LogP (Predicted) ~2.3 - 2.5
Moderate lipophilicity; good

membrane permeability.[1]

pKa (Conjugate Acid) ~1.8 - 2.1

Very weak base; remains

uncharged at physiological pH.

[1]

H-Bond Acceptors 2 (Nitrogens)
Interacts with hinge regions in

kinase targets.[1]

H-Bond Donors 0
Requires donor groups in the

binding pocket.

Boiling Point 180-182 °C
High volatility; relevant for GC-

MS analysis.[1]

Synthetic Pathways[2]
For pharmaceutical applications requiring high regiochemical purity, traditional Maillard-type

condensations (yielding isomeric mixtures) are insufficient.[1] We prioritize transition-metal-

catalyzed cross-coupling strategies.
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Protocol A: Regioselective Cross-Coupling (Pharma
Grade)
This route utilizes Negishi Coupling to install ethyl groups specifically at the 2 and 5 positions of

a dichloropyrazine precursor, avoiding the formation of 2,6- or 2,3-isomers.[1]

Precursor: 2,5-Dichloropyrazine.[1]

Reagents: Diethylzinc (

) or Ethylzinc iodide (

),

catalyst.[1]

Mechanism: Oxidative addition of Pd to the C-Cl bond, transmetallation with Organozinc, and

reductive elimination.[1]

Step-by-Step Protocol:

Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

Solvation: Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous THF (0.2 M concentration).

Catalyst Addition: Add

(5 mol%).[1] Stir for 10 min at RT.[1]

Reagent Addition: Dropwise addition of

(2.2 eq, 1.0 M in hexanes) at 0°C.

Reflux: Warm to room temperature, then reflux at 65°C for 12 hours.

Quench: Cool to 0°C; quench with saturated

.

Extraction: Extract with EtOAc (3x). Dry organic layer over

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


.[1]

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Condensation (Industrial/Metabolite
Synthesis)
Useful for generating bulk material or studying metabolic byproducts.[1]

Reaction: Self-condensation of 2-aminobutanal (generated in situ from 2-amino-1-butanol

oxidation).

Note: Often yields a mixture of 2,5-diethyl and 2,6-diethyl isomers due to regiochemical

scrambling during the dihydropyrazine intermediate phase.[1]

Synthetic Logic Diagram
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Caption: Figure 1. Comparison of Regioselective Negishi Coupling (Top) vs. Condensation

(Bottom) for 2,5-Diethylpyrazine synthesis.

Structural Characterization
Accurate identification requires distinguishing the 2,5-isomer from the 2,6-isomer.[1]

Nuclear Magnetic Resonance (NMR)
Due to the
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symmetry, the 2,5-isomer presents a simplified spectrum compared to asymmetric derivatives.

Predicted

NMR Shifts (CDCl

):

C2, C5 (Quaternary, ring):

ppm.[1] (Deshielded by N and alkyl group).

C3, C6 (Methine, ring):

ppm.[1]

-CH

(Ethyl):

ppm.[1]

-CH

(Ethyl):

ppm.[1]

Technical Insight: Commercial samples often show "ghost peaks" at

155, 122, and 24 ppm.[1] These correspond to the 2,6-diethylpyrazine impurity.[1] A pure 2,5-
isomer sample must show predominantly 4 distinct carbon signals.

Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by

-cleavage and ring stability.

Molecular Ion (

): m/z 136 (Strong, stable aromatic ring).[1]
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Base Peak: m/z 108 or 107.[1]

Loss of Ethyl radical (

): m/z 107.[1]

McLafferty rearrangement is less favored due to short chain, but loss of ethylene (

) via H-transfer can yield m/z 108.[1]

Ring Fragmentation: m/z 42 (

) - characteristic of the pyrazine ring breakup.

Applications in Drug Discovery[6]
The Pyrazine Scaffold as a Bioisostere
In kinase inhibitors (e.g., Bortezomib analogs), the pyrazine ring serves as a planar linker that

can orient "warheads" or hydrophobic tails.

Advantage: The nitrogen atoms act as weak Hydrogen Bond Acceptors (HBA), often

interacting with water networks or backbone amides in the ATP-binding pocket.

Metabolic Stability: The 2,5-diethyl substitution blocks the most reactive sites (2 and 5) from

oxidation. However, the vacant 3 and 6 positions are susceptible to CYP450-mediated

oxidation to N-oxides or hydroxylation.

Pharmacokinetics
Blood-Brain Barrier (BBB): The high lipophilicity and low polar surface area (PSA ~26

) suggest high passive permeability across the BBB, making this scaffold useful for CNS
targets.

Biological Signaling Context
While 2,5-diethylpyrazine itself is not a drug, its metabolic processing mimics that of pyrazine-

based drugs.[1]
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Caption: Figure 2. Predicted metabolic fate of the 2,5-diethylpyrazine core in mammalian

systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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